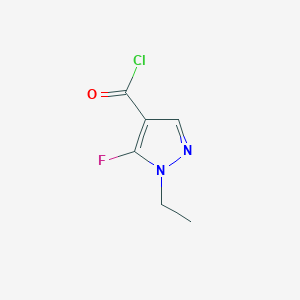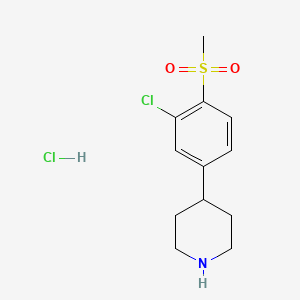
4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-4-(methylsulfonyl)phenyl)piperidine hydrochloride is a chemical compound with the CAS Number: 346688-60-6 . It has a molecular weight of 275.8 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H17NO2S.ClH/c1-16(14,15)12-4-2-3-11(9-12)10-5-7-13-8-6-10;/h2-4,9-10,13H,5-8H2,1H3;1H . This code provides a detailed description of the molecule’s structure. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that organoboron compounds, which are similar to this compound, can undergo a wide range of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Wissenschaftliche Forschungsanwendungen
Cyclin-dependent Kinase Inhibitors
Research by Griffin et al. (2006) explored the synthesis of beta-Piperidinoethylsulfides and their application as inhibitors of the cyclin-dependent kinase CDK2. The methodology developed has potential applications in medicinal chemistry, particularly in designing compounds with therapeutic applications in cancer treatment Griffin et al., 2006.
Antimicrobial Activity
El‐Emary et al. (2002) investigated the synthesis of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole and their antimicrobial activity. The study highlights the potential of these compounds in developing new antimicrobials El‐Emary et al., 2002.
Enzyme Inhibition
Khalid et al. (2013) synthesized a series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine and evaluated their bioactivity against various enzymes, showing significant activity against butyrylcholinesterase, indicating their potential as therapeutic agents for diseases associated with enzyme dysfunction Khalid et al., 2013.
Metabolism Study
Hvenegaard et al. (2012) studied the metabolism of Lu AA21004, a novel antidepressant, identifying the enzymes involved in its oxidative metabolism. This research is crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic efficacy Hvenegaard et al., 2012.
Synthesis Techniques
Back and Nakajima (2000) developed a new route to synthesize piperidines and other cyclic compounds, demonstrating the versatility of acetylenic sulfones in medicinal chemistry for the synthesis of compounds with potential therapeutic applications Back & Nakajima, 2000.
Serotonin Receptor Agonists
Sonda et al. (2004) synthesized benzamide derivatives as selective serotonin 4 receptor agonists, showing potential as prokinetic agents. This research contributes to the development of treatments for gastrointestinal disorders Sonda et al., 2004.
Eigenschaften
IUPAC Name |
4-(3-chloro-4-methylsulfonylphenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S.ClH/c1-17(15,16)12-3-2-10(8-11(12)13)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSABXKVFVBIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C2CCNCC2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

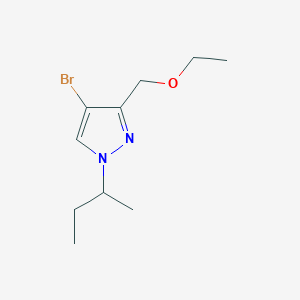
![4-(4-{[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy}benzoyl)morpholine](/img/structure/B2668502.png)
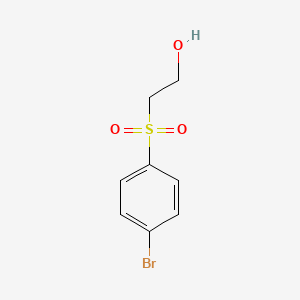
![N-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2668505.png)
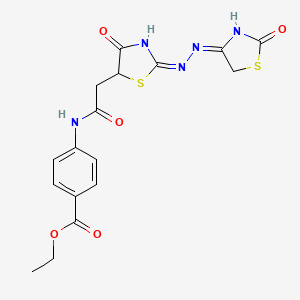
![4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2668509.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2668511.png)
![4-butyl-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2668514.png)
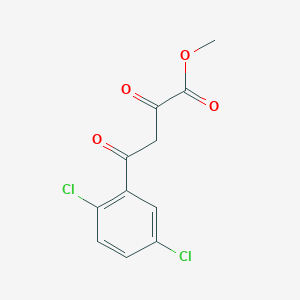

![3-oxo-N,2-diphenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2668518.png)
![1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2668519.png)

